Rofecoxib-d5 - 544684-93-7

Rofecoxib-d5

Catalog Number: EVT-388794
CAS Number: 544684-93-7
Molecular Formula: C17H14O4S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rofecoxib, commonly known by its brand name Vioxx™, is a non-steroidal anti-inflammatory drug (NSAID) that was designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This selectivity was intended to reduce gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes. Rofecoxib has been used to treat various conditions, including acute pain, osteoarthritis, and primary dysmenorrhea. However, its use has been controversial due to concerns about cardiovascular risks, leading to its withdrawal from the market8910.

Molecular Structure Analysis

The molecular structure of rofecoxib-d5 is expected to be nearly identical to that of rofecoxib, with the key difference being the presence of deuterium atoms instead of hydrogen atoms at specific positions. [] The precise location and number of deuterium atoms would depend on the specific synthetic route employed. [] The crystal structure of rofecoxib bound to human COX-2 has been determined, providing valuable insights into its binding interactions. [] Similar structural studies with rofecoxib-d5 could reveal any subtle structural differences arising from deuteration.

Mechanism of Action

Rofecoxib's mechanism of action is based on the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, rofecoxib reduces the production of these mediators of inflammation and pain without significantly affecting COX-1, which is important for protecting the gastrointestinal lining. This selectivity was expected to result in fewer gastrointestinal side effects compared to non-selective NSAIDs78.

Celecoxib

Compound Description: Celecoxib is another selective COX-2 inhibitor NSAID used to treat pain and inflammation [, ]. It is still on the market and is used to manage conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Valdecoxib

Compound Description: Valdecoxib is a COX-2 selective inhibitor belonging to the diaryl-substituted furanone class of coxibs []. It was used to treat pain and inflammation associated with osteoarthritis and other conditions but was withdrawn from the market due to concerns about cardiovascular risks and severe skin reactions.

Naproxen

Compound Description: Naproxen is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes [, ]. It is commonly used to treat pain, inflammation, and stiffness associated with conditions like osteoarthritis, rheumatoid arthritis, and menstrual cramps.

Relevance: While not structurally similar to Rofecoxib-d5, naproxen serves as a relevant comparator in studies evaluating the gastrointestinal safety of COX-2 selective inhibitors [, ]. These studies aim to demonstrate the reduced risk of gastrointestinal side effects associated with selective COX-2 inhibition compared to non-selective NSAIDs like naproxen.

KSS19

Compound Description: KSS19 is a novel hybrid drug designed by combining the structural features of rofecoxib and combretastatin A4 (CA4) []. It exhibits dual activity, inhibiting both COX-2 and microtubule formation, making it a promising candidate for cancer treatment, particularly against colorectal cancers.

Relevance: KSS19 incorporates the core structure of Rofecoxib-d5, linking it to the cis-stilbene moiety found in CA4 []. This structural integration aims to combine the anti-inflammatory effects of rofecoxib with the antimitotic properties of CA4, creating a multi-target therapeutic approach for cancer treatment.

References:15.

N-hydroxy-4-[4(4-chlorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzenesulfonamide

Compound Description: This compound represents a novel nitric oxide (NO)-releasing rofecoxib analog []. By replacing the methanesulfonyl group in rofecoxib with a sulfohydroxamic acid moiety, this analogue retains COX-2 inhibitory activity while also acting as an NO donor.

Relevance: This NO-releasing analogue is directly derived from the structure of Rofecoxib-d5 []. It aims to address the adverse cardiovascular effects associated with rofecoxib by incorporating the beneficial vasodilatory and anti-aggregatory properties of NO.

References:

Applications in Various Fields

Primary Dysmenorrhea

A randomized controlled trial demonstrated that rofecoxib is effective in treating primary dysmenorrhea. The study showed that both 25 mg and 50 mg doses of rofecoxib provided significant analgesic efficacy compared to placebo, suggesting that COX-2-derived prostanoids play a role in the pathophysiology of primary dysmenorrhea1.

Alzheimer’s Disease

Rofecoxib was evaluated for its potential to slow the progression of dementia in patients with established Alzheimer's disease (AD). However, a double-blinded, multicenter trial found no significant differences between rofecoxib and placebo in terms of cognitive decline over 12 months, indicating that COX-2 may not play a significant role in the pathogenesis of AD or that the disease process in patients with established dementia may be too advanced to modify2.

Colorectal Carcinoma

Studies have indicated that rofecoxib may have a role in the treatment of colorectal cancer (CRC). It was shown to attenuate the growth and metastatic potential of colorectal carcinoma in mice, suggesting that COX-2 inhibitors could be beneficial not only in the prevention of CRC but also potentially in its treatment. Rofecoxib decreased the expression of tumor-promoting proteins and increased survival time in mice with CRC liver metastases3. Additionally, it was reported to have antiangiogenic activity in human CRC liver metastases, potentially through the inhibition of angiogenesis5.

Gastric Cancer

Rofecoxib was found to augment the anticancer effects of chemotherapeutic agents in gastric cancer cells by reversing intrinsic multidrug resistance gene expression. This suggests that rofecoxib, in combination with other drugs, could enhance the effectiveness of chemotherapy in treating gastric cancer6.

Pharmacodynamics and Pharmacokinetics

Rofecoxib has been characterized by its anti-inflammatory, analgesic, and antipyretic activities. It is highly plasma-protein bound and metabolized primarily by cytosolic reductases to inactive metabolites. The drug has a terminal half-life of approximately 17 hours during steady state and is eliminated predominantly by hepatic metabolism. Clinical trials have shown that rofecoxib is effective in managing pain and inflammation with a lower incidence of gastrointestinal toxicity compared to traditional NSAIDs79.

Cardiovascular Risks

Despite its therapeutic benefits, rofecoxib has been associated with an increased risk of cardiovascular events. Studies have shown that rofecoxib or its metabolites can bind covalently to arterial elastin, which may lead to modified arterial elasticity and an increased risk of cardiovascular events after long-term treatment10.

Properties

CAS Number

544684-93-7

Product Name

Rofecoxib-d5

IUPAC Name

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one

Molecular Formula

C17H14O4S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D

InChI Key

RZJQGNCSTQAWON-VIQYUKPQSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Synonyms

4-[4-(Methylsulfonyl)phenyl]-3-(phenyl-d5)-2(5H)-furanone; 3-(4-Methanesulfonylphenyl)-2-(phenyl-d5)-2-buten-4-olide; 3-(Phenyl-d5)-4-[4-(Methylsulfonyl)phenyl]-2(5H)-furanone; MK 0966-d5; MK 966-d5; Rhuma-cure-d5; Rofecoxib-d5; _x000B_

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.